molecular formula C4H2ClF6I B1607742 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane CAS No. 240122-22-9

3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane

Cat. No. B1607742
CAS RN: 240122-22-9
M. Wt: 326.4 g/mol
InChI Key: QZSSUYHNDADQHZ-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane, also known as CTFI, is an organofluorine compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 34.2 °C and a molecular weight of 218.94 g/mol. CTFI is a highly reactive compound that is used in a variety of synthetic reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Electrophilic Reagents for Trifluoromethylthiolation

  • The trifluoromethylthio group, related to fluorine chemistry, is significant in pharmaceutical and agrochemical sciences. New, highly reactive electrophilic trifluoromethylthiolating reagents have been developed that can easily install the trifluoromethylthio group in drug molecules. This enhances their chemical and metabolic stability and improves cell-membrane permeability (Shao, Xu, Lu, & Shen, 2015).

Optical and Dielectric Properties of Polyimide Thin Films

  • Investigating the effects of trifluoromethyl (CF3) groups on the optical properties of fluorinated polyimides. These groups significantly influence the optical and dielectric properties of these materials, which are important in various applications (Jang, Shin, Choi, Park, & Han, 2007).

Synthesis of Trifluoromethyl-Substituted Compounds

Trifluoromethylcarbene Generation

  • The compound has been used in the generation of trifluoromethylcarbene, which is applied in cyclopropanation of olefins. This process results in trifluoromethylated cyclopropanes, useful in various chemical synthesis processes (Duan, Lin, Xiao, & Gu, 2016).

Ionic Trifluoromethanesulphonates in Polymerization

  • The application of ionic trifluoromethanesulphonates (triflates) in polymerization processes. These compounds are used to solvate their conjugate acid, which plays a crucial role in polymerization reactions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Ring-Opening Dichlorination of Donor-Acceptor Cyclopropanes

  • This compound is involved in reactions with donor-acceptor cyclopropanes to produce ring-opened products. Such reactions are fundamental in creating various chemical structures with chlorine atoms positioned adjacent to donor and acceptor groups (Garve, Barkawitz, Jones, & Werz, 2014).

Titanium(IV) Trifluoromethyl Complexes

Carborane Reagents in Synthetic Chemistry

  • The compound plays a role in the synthesis of carborane reagents. These reagents serve as strong electrophilic sources, important in creating reactive cations and catalysts in synthetic chemistry (Reed, 2010).

properties

IUPAC Name

2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF6I/c5-1-2(12,3(6,7)8)4(9,10)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSSUYHNDADQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378716
Record name 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane

CAS RN

240122-22-9
Record name 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane
Reactant of Route 2
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane
Reactant of Route 3
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane
Reactant of Route 4
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane
Reactant of Route 5
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane
Reactant of Route 6
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane

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